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molecular formula C14H9B B1281567 1-Bromoanthracene CAS No. 7397-92-4

1-Bromoanthracene

Cat. No. B1281567
M. Wt: 257.12 g/mol
InChI Key: XMWJLKOCNKJERQ-UHFFFAOYSA-N
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Patent
US05254732

Procedure details

1.2 millimoles n-butyl lithium were dropped into a solution of 1 millimole bromoanthracene in 5 milliliters diethyl ether at 5° C. The solution was cooled to 0° C, was stirred for 1 hour, and then was cooled further to -78° C.; 1.2 millimoles N-fluorobenzenesulfonimide prepared according to Example 1 above in 5 milliliters tetrahydrofuran were dropped into the mixture which was stirred for 1 hour. The temperature was allowed to rise to 20° C. while stirring was continued. The reaction mixture was quenched by pouring into saturated ammonium chloride solution and extracted with diethyl ether. Fluoroanthracene was obtained in 76% yield.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:31])(=O)=O)=CC=1>C(OCC)C.O1CCCC1>[F:31][C:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=CC3=CC=CC=C3C=C12
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled further to -78° C.
ADDITION
Type
ADDITION
Details
were dropped into the mixture which
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring into saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=CC2=CC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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